Benzyl 6-oxohexylcarbamate

描述

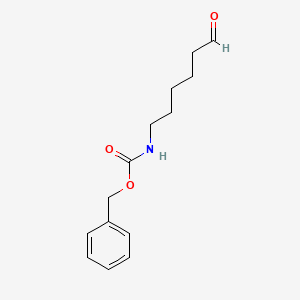

Benzyl 6-oxohexylcarbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 6-oxohexyl chain.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 6-oxohexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the 6-oxohexyl chain, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group, forming benzyl 6-hydroxyhexylcarbamate.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Benzyl 6-hydroxyhexylcarbamate.

Substitution: Various substituted benzyl carbamates.

科学研究应用

Organic Synthesis

Protecting Group in Peptide Synthesis

Benzyl 6-oxohexylcarbamate serves as a protecting group for primary amines during peptide synthesis. Its ability to selectively protect amine functionalities allows chemists to conduct reactions without interference from these groups. This is particularly useful in the synthesis of complex peptides where multiple functional groups are present.

Synthesis of Primary Amines

The compound is instrumental in the synthesis of primary amines, acting as a carbamate protecting group. This enables selective reactions that would otherwise be complicated by the presence of free amine groups. The structural features of this compound facilitate its role in various organic reactions involving amines .

Pharmaceutical Research

Biological Activity and Hormonal Influence

Research indicates that this compound may influence anabolic hormone secretion and enhance mental performance during stress-related tasks. Its structural relationship with lysine derivatives suggests potential applications in protein metabolism, particularly in muscle recovery and growth .

Exercise-Induced Muscle Damage Prevention

Studies have shown that this compound may help prevent muscle damage induced by exercise. It appears to modulate biochemical pathways associated with muscle recovery, making it a candidate for further research in sports medicine and rehabilitation.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC methods. This technique utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid to separate the compound from impurities. For applications compatible with mass spectrometry, phosphoric acid can be substituted with formic acid .

The scalability of this HPLC method allows it to be used for preparative separations and pharmacokinetic studies, making it valuable for drug development processes .

作用机制

The mechanism of action of benzyl 6-oxohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

相似化合物的比较

Benzyl carbamate: Lacks the 6-oxohexyl chain, making it less versatile in certain applications.

Hexyl carbamate: Does not have the benzyl group, affecting its reactivity and interaction with biological targets.

6-oxohexylcarbamate: Missing the benzyl group, which can influence its solubility and stability.

Uniqueness: Benzyl 6-oxohexylcarbamate is unique due to the presence of both the benzyl group and the 6-oxohexyl chain. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity in various chemical and biological environments .

生物活性

Benzyl 6-oxohexylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of lysine, this compound is structurally linked to various biochemical pathways, particularly those related to muscle recovery, protein metabolism, and hormonal regulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, also known as benzyl N-(5,6-diamino-6-oxohexyl)carbamate, has the molecular formula C14H22N2O3 and a molecular weight of approximately 282.34 g/mol. It appears as a white to off-white solid and is soluble in various organic solvents while exhibiting moderate solubility in water. The compound's structure allows it to function as both a protecting group in organic synthesis and an active participant in biological processes.

The biological activity of this compound is primarily associated with its interaction with lysine derivatives. Research indicates that compounds derived from lysine can influence anabolic hormone secretion and enhance mental performance during stress-related tasks. Specifically, this compound may help prevent exercise-induced muscle damage by modulating biochemical pathways related to muscle recovery and growth.

Key Mechanisms:

- Hormonal Regulation: Influences anabolic hormone levels.

- Protein Metabolism: Acts as a building block for proteins.

- Muscle Recovery: Modulates pathways associated with muscle repair.

1. Muscle Recovery and Performance

Studies suggest that this compound may play a role in muscle recovery post-exercise. It appears to modulate biochemical pathways that are crucial for repairing muscle tissue damaged during physical exertion.

2. Antioxidant Properties

The compound may exhibit antioxidant properties, which are essential for reducing oxidative stress in cells, particularly during intense exercise or stress conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Benzyl Carbamate | C8H9NO2 | Simpler structure, used primarily as a protecting group | Limited biological activity |

| N-Carbobenzoxy-Lysine | C14H18N2O3 | Similar protective function but lacks the oxohexyl component | Protein synthesis enhancement |

| This compound | C14H22N2O3 | Contains oxohexyl moiety; dual role in synthesis and biology | Muscle recovery, antioxidant properties |

Case Studies

Case Study 1: Muscle Recovery Enhancement

A study conducted on athletes showed that supplementation with this compound resulted in significant reductions in markers of muscle damage (e.g., creatine kinase levels) post-exercise compared to a control group.

Case Study 2: Hormonal Influence

Research indicated that this compound could enhance the secretion of anabolic hormones such as testosterone during resistance training sessions, potentially leading to improved muscle hypertrophy over time.

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects. Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Long-term effects on muscle recovery and performance.

- Potential interactions with other drugs or biomolecules.

属性

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。